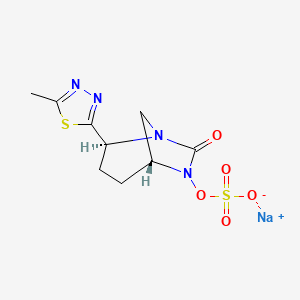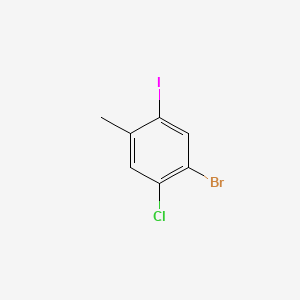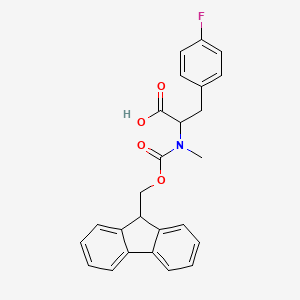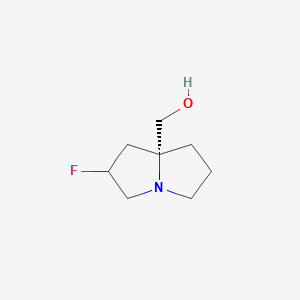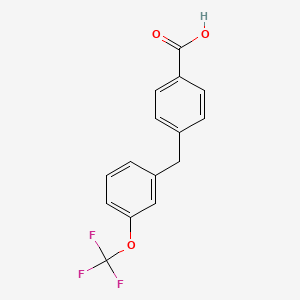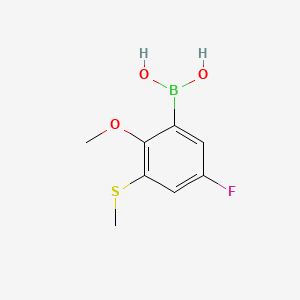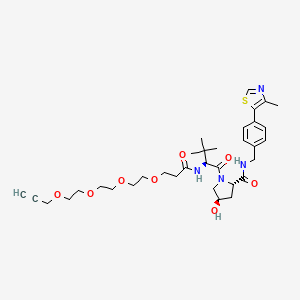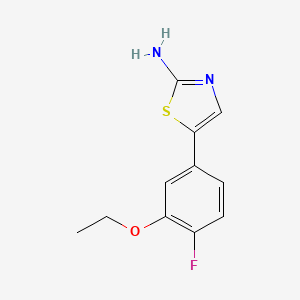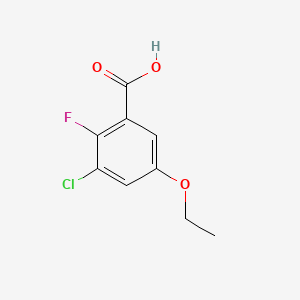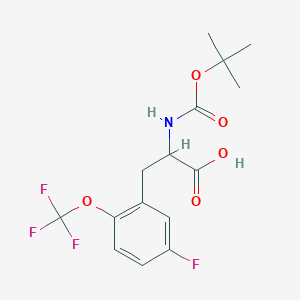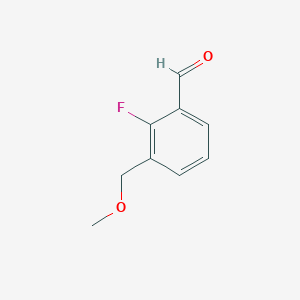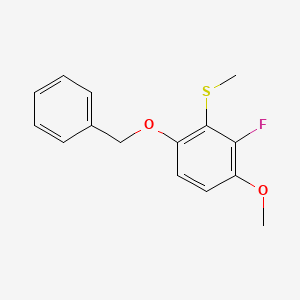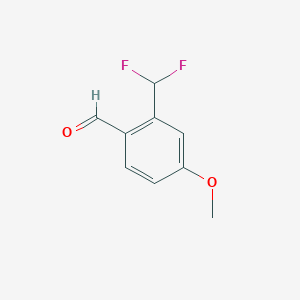
2-(Difluoromethyl)-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-methoxybenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of 4-methoxybenzaldehyde using difluoromethylating reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions . Another approach involves the use of difluorocarbene precursors in the presence of a base to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: 2-(Difluoromethyl)-4-methoxybenzoic acid.
Reduction: 2-(Difluoromethyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Difluoromethyl)-4-methoxybenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-methoxybenzaldehyde exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-4-methoxybenzaldehyde
- 4-Methoxybenzaldehyde
- 2-(Difluoromethyl)benzaldehyde
Comparison: 2-(Difluoromethyl)-4-methoxybenzaldehyde is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. Compared to 2-(Trifluoromethyl)-4-methoxybenzaldehyde, the difluoromethyl group provides different electronic effects and reactivity. The methoxy group enhances the compound’s solubility and reactivity compared to 2-(Difluoromethyl)benzaldehyde .
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C9H8F2O2/c1-13-7-3-2-6(5-12)8(4-7)9(10)11/h2-5,9H,1H3 |
InChI Key |
WUDUVQLGDCAEJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765813.png)
